molecular formula C12H14N2OS B8315338 4-(4-Isothiocyanatobenzyl)-morpholine

4-(4-Isothiocyanatobenzyl)-morpholine

Cat. No.: B8315338
M. Wt: 234.32 g/mol
InChI Key: HVIOUXHBBHOYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Isothiocyanatobenzyl)-morpholine is a morpholine derivative featuring a benzyl linker substituted with an isothiocyanate (-N=C=S) group at the para position. Isothiocyanates are highly reactive electrophiles, making them valuable in bioconjugation chemistry, particularly for forming stable thiourea adducts with amines or thiols in drug development . These compounds are frequently used as intermediates in medicinal chemistry, leveraging the morpholine ring's polarity and the substituent's reactivity for targeted applications.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

4-[(4-isothiocyanatophenyl)methyl]morpholine

InChI

InChI=1S/C12H14N2OS/c16-10-13-12-3-1-11(2-4-12)9-14-5-7-15-8-6-14/h1-4H,5-9H2

InChI Key

HVIOUXHBBHOYEQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their properties:

Compound Name Molecular Formula Key Functional Groups Biological Activity/Application Structural Features References
4-(4-Nitrobenzyl)morpholine C₁₁H₁₄N₂O₃ Nitro (-NO₂), morpholine Anticancer intermediate Crystal structure lacks classical H-bonds; nitro-group interactions stabilize packing .
4-(4-Fluorobenzyl)morpholine C₁₁H₁₄FNO Fluoro (-F), morpholine Intermediate for Mosapride (prokinetic agent) Fluorine’s electronegativity enhances binding affinity; enantiomers synthesized for pharmacological studies .
4-(4-Nitrophenyl)thiomorpholine C₁₀H₁₂N₂O₂S Nitro (-NO₂), thiomorpholine Precursor for kinase inhibitors, antibiotics Thiomorpholine (S vs. O) increases lipophilicity; forms centrosymmetric dimers via C–H···O bonds .
4-(3-Isocyanatobenzyl)morpholine C₁₂H₁₄N₂O₂ Isocyanate (-N=C=O), morpholine Reactive intermediate for conjugations Meta-substitution alters geometry; commercial availability highlights industrial relevance .
4-(4-Isothiocyanatobenzyl)-morpholine* C₁₂H₁₃N₂OS Isothiocyanate (-N=C=S), morpholine Hypothesized: Bioconjugation, drug design Expected higher reactivity toward thiols vs. isocyanates; para-substitution optimizes steric accessibility. Inferred

*Hypothetical compound based on structural analogs.

Key Comparative Findings

Morpholine vs. Thiomorpholine :

  • Thiomorpholine derivatives (e.g., 4-(4-Nitrophenyl)thiomorpholine) exhibit greater lipophilicity due to sulfur’s polarizability, enhancing membrane permeability . The sulfur atom also introduces metabolic "soft spots," enabling oxidation to sulfoxides/sulfones .
  • Morpholine analogs (e.g., 4-(4-Nitrobenzyl)morpholine) display distinct solid-state packing, relying on nitro-group interactions rather than classical H-bonds .

Substituent Effects :

  • Nitro Groups : Electron-withdrawing nitro groups (e.g., 4-(4-Nitrobenzyl)morpholine) reduce electron density on the aromatic ring, influencing reactivity in reduction or substitution reactions .
  • Fluoro Groups : Fluorine’s electronegativity (e.g., 4-(4-Fluorobenzyl)morpholine) enhances binding to hydrophobic pockets in biological targets, critical for drug activity .

Isocyanate vs. Isothiocyanate :

  • Isocyanates (e.g., 4-(3-Isocyanatobenzyl)morpholine) react with amines to form ureas, while isothiocyanates preferentially target thiols, forming thioureas with higher stability . This distinction is vital for designing covalent inhibitors or probes.

Positional Isomerism :

  • Para-substituted analogs (e.g., 4-(4-Nitrobenzyl)morpholine) exhibit symmetrical packing in crystals, whereas meta-substituted derivatives (e.g., 4-(3-Isocyanatobenzyl)morpholine) may adopt less ordered structures .

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